molecular formula C18H21NO5S B5045374 Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate

Cat. No.: B5045374
M. Wt: 363.4 g/mol
InChI Key: CWISZGWWXRGAPK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a methoxy group and a dimethylbenzenesulfonamido group

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoate is not documented in the available resources .

Safety and Hazards

The safety data and hazards associated with ethyl 4-{[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoate are not well documented in the available resources .

Future Directions

The future directions for the research and application of ethyl 4-{[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoate are not well documented in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate typically involves the esterification of 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoic acid.

    Reduction: Formation of 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxybenzoate: Lacks the sulfonamido and dimethyl groups, making it less complex.

    Ethyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of the sulfonamido group.

    Ethyl 4-(dimethylamino)benzoate: Similar structure but different functional groups.

Uniqueness

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate is unique due to the presence of both the sulfonamido and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-5-24-18(20)14-6-8-15(9-7-14)19-25(21,22)17-11-10-16(23-4)12(2)13(17)3/h6-11,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWISZGWWXRGAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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